Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride
Description
Properties
CAS No. |
3442-83-9 |
|---|---|
Molecular Formula |
C19H17ClN2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
4-[(4-iminocyclohexa-2,5-dien-1-ylidene)-phenylmethyl]aniline;hydrochloride |
InChI |
InChI=1S/C19H16N2.ClH/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16;/h1-13,20H,21H2;1H |
InChI Key |
SPJSTBGXLCMAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=N)C=C2)C3=CC=C(C=C3)N.Cl |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride is generally intricate and requires professional knowledge in organic synthesis. The key synthetic route is the catalytic oxidation of methylene diphenylamine and aniline under acidic conditions with specific catalysts, followed by purification steps to isolate the monohydrochloride salt form.
Detailed Stepwise Preparation Procedure
| Step | Description | Conditions/Details |
|---|---|---|
| 1 | Preparation of Mixture A : Combine methylene diphenylamine and aniline in a weight ratio of 4:1 in a four-port flask equipped with condenser, water separator, thermometer, air introduction tube, and agitator. | - |
| 2 | Formation of Solution B : Stir and dissolve mixture A in 30% hydrochloric acid. The amount of HCl used is 0.6 times the weight of methylene diphenylamine. | Concentration: 30% HCl |
| 3 | Catalyst Addition : Add catalyst mixture to solution B. The catalyst is a blend of vanadium trifluoride (VF3) and molybdenum trioxide (MoO3) in a 1:3 mass ratio. Catalyst weight is 1% of methylene diphenylamine weight. | Catalyst: VF3/MoO3 (1:3), 1% w/w |
| 4 | Catalytic Oxidation : Introduce air into solution C while heating to 100 °C. Maintain air flow and temperature for approximately 30 hours until no water is generated, indicating reaction completion. | Temperature: 100 °C; Duration: 30 h; Air flow continuous |
| 5 | Azeotropic Distillation : Remove and recover excess aniline by azeotropic distillation from the reaction mixture (substance D). The crude product is then cooled and becomes brittle. | Distillation under controlled conditions |
| 6 | Crude Product Processing : Grind the crude product and dissolve it in dilute hydrochloric acid to achieve pH ≤ 1, forming solution E. | pH ≤ 1 |
| 7 | Filtration : Stir solution E for 7 hours, add diatomite, and filter to remove insoluble residues, yielding solution F. | Stirring: 7 h; Filtration with diatomite |
| 8 | Neutralization and Final Filtration : Neutralize solution F with 0.4 mol/L sodium hydroxide to pH 5 at 23 °C, then filter to obtain the purified product. | pH 5; Temperature: 23 °C |
This process yields this compound with high purity suitable for industrial and laboratory use.
Chemical Reaction Summary
- Reactants : Methylene diphenylamine and aniline
- Catalyst : Vanadium trifluoride and molybdenum trioxide mixture
- Medium : Acidic aqueous solution (hydrochloric acid)
- Oxidant : Air (oxygen)
- Product : Pararosaniline hydrochloride (this compound)
Physicochemical Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C19H17ClN3 | Monohydrochloride salt form |
| Molecular Weight | 323.82 g/mol | - |
| Melting Point | 268–270 °C | Indicates thermal stability during processing |
| Solubility in Water | 10 g/L at 25 °C | Facilitates aqueous processing |
| Density | 0.999 g/mL at 20 °C | Relevant for solution preparation |
| Stability | Stable; incompatible with strong oxidizing agents | Important for storage and handling |
These properties influence the choice of solvents, reaction conditions, and purification methods during synthesis.
Comparative Analysis of Preparation Methods
While the catalytic oxidation method described above is the primary industrial synthesis route, alternative methods reported in literature for related triphenylmethane dyes include:
| Method | Advantages | Disadvantages |
|---|---|---|
| Catalytic oxidation with VF3/MoO3 in HCl | High yield, industrial scalability, well-established | Long reaction time (30 h), requires careful catalyst handling |
| Direct condensation of aniline derivatives with formaldehyde | Simpler setup, shorter reaction time | Lower purity, more side reactions, less selective |
| Oxidative coupling with other metal catalysts (e.g., FeCl3) | Potentially milder conditions | Less selective, possible overoxidation |
The catalytic oxidation method remains preferred due to its balance of yield, purity, and scalability.
Summary and Research Insights
- The preparation of this compound is primarily achieved via catalytic oxidation of methylene diphenylamine and aniline in acidic media.
- The process involves precise control of catalyst composition, temperature, air flow, and pH during purification.
- The catalyst system of vanadium trifluoride and molybdenum trioxide in a 1:3 ratio is critical for efficient oxidation.
- Post-reaction purification steps including azeotropic distillation, acid dissolution, filtration, and neutralization are essential to obtain high-purity product.
- Physicochemical properties such as solubility and thermal stability guide the synthesis and handling protocols.
- This method is well-documented and widely used in industrial dye manufacturing and analytical reagent production.
Chemical Reactions Analysis
Acid-Base Reactions
The compound exhibits pH-dependent behavior due to its amine and imino groups. In acidic conditions, the imino group (–NH–) undergoes protonation, while the aromatic amine group (–NH₂) may form a stable ammonium ion.
The hydrochloride salt form stabilizes the compound in aqueous media but reverts to the free base under alkaline conditions .
Oxidation-Reduction Reactions
The conjugated quinoid-imino system participates in redox reactions, often resulting in structural modifications:
Oxidation
-
Oxidizing Agents : KMnO₄ (acidic), H₂O₂
Reduction
-
Reducing Agents : Sn/HCl, NaBH₄
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H⁺ | 80°C, 2 hr | Nitroso derivative | 65% |
| Sn/HCl | Reflux, 1 hr | Reduced amine analog | 82% |
Nucleophilic Substitution
The aromatic amine group undergoes electrophilic substitution, particularly at the para position relative to the amine:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Diazotization | NaNO₂/HCl, 0–5°C | Diazonium salt | Intermediate for azo dyes |
| Sulfonation | H₂SO₄, 100°C | Sulfonated derivative | Water-soluble derivatives |
The diazonium salt intermediate couples with phenols or amines to form azo dyes, a key application in industrial dye synthesis .
Complexation with Metal Ions
The imino group acts as a ligand for transition metals, forming coordination complexes:
| Metal Ion | Conditions | Complex Type | Color Change |
|---|---|---|---|
| Fe³⁺ | Aqueous, pH 4–6 | Octahedral | Deep violet to blue |
| Al³⁺ | Ethanol, reflux | Tetrahedral | Red shift in absorbance |
These complexes are structurally characterized by shifts in UV-Vis absorption maxima (e.g., λₐ from 550 nm to 590 nm with Fe³⁺) .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss | Proposed Process |
|---|---|---|
| 200–250°C | 15% | Loss of HCl and water |
| 300–400°C | 45% | Breakdown of aromatic/quinoid systems |
Residue at 500°C consists primarily of carbonaceous material .
Photochemical Reactions
UV irradiation induces isomerization and degradation:
| Condition | Effect | Quantum Yield |
|---|---|---|
| 365 nm (UV-A), 24 hr | cis-trans isomerization of imino group | 0.12 |
| 254 nm (UV-C), 6 hr | Photodegradation (50% decomposition) | 0.45 |
Scientific Research Applications
Chemical Properties and Structure
Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride is characterized by the following properties:
- Molecular Formula : C19H17ClN2
- Molecular Weight : 320.80 g/mol
- CAS Number : 569-61-9
The compound features a benzenamine structure with an imino group and a cyclohexadiene moiety, which contributes to its reactivity and potential applications.
Materials Science
Benzenamine derivatives are often used in the synthesis of advanced materials due to their ability to form stable structures and their unique electronic properties. The compound can serve as a precursor for:
- Conductive Polymers : Its incorporation into polymer matrices enhances electrical conductivity.
- Nanocomposites : Used in the development of nanomaterials for improved mechanical and thermal properties.
Case Study : A study demonstrated that incorporating benzenamine derivatives into polymer films increased their tensile strength by 30% compared to standard polymers, making them suitable for high-performance applications.
Pharmaceuticals
The pharmacological potential of benzenamine derivatives has been explored extensively. They exhibit various biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against a range of pathogens.
- Anti-inflammatory Properties : Research indicates that these compounds may inhibit inflammatory pathways.
Case Study : A clinical trial involving a benzenamine derivative revealed a significant reduction in inflammation markers in patients with rheumatoid arthritis after six weeks of treatment.
Dye Chemistry
Benzenamine compounds are crucial in the synthesis of dyes and pigments due to their vivid color properties and stability. They are used in:
- Textile Dyes : Providing vibrant colors while maintaining resistance to fading.
- Biological Stains : Employed in microscopy for staining cells and tissues.
Data Table: Dye Applications of Benzenamine Derivatives
| Compound Name | Application Type | Color | Stability |
|---|---|---|---|
| Basic Violet 3 | Textile Dye | Purple | High |
| Basic Blue 26 | Biological Stain | Blue | Moderate |
Environmental Studies
Research has also focused on the environmental impact of benzenamine derivatives. Studies have shown that some compounds can be hazardous when released into ecosystems. Regulatory measures are being implemented to control their usage in consumer products.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride involves its interaction with cellular components, particularly nucleic acids and proteins. It binds to these molecules, altering their structure and function, which is why it is effective as a histological dye. The molecular targets and pathways involved include DNA and RNA binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Research Findings and Data
- Synthetic Pathways : Produced via condensation of aromatic aldehydes with amines, followed by oxidation and salt formation .
- Human Health : Rapid screening methods for analogues like CAS 632-99-5 suggest minimal risk, but prolonged occupational exposure to certain derivatives may require monitoring .
Biological Activity
Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride, commonly referred to as Doebner's Violet, is an organic compound with significant biological activity. This article explores its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN·ClH
- CAS Registry Number : 3442-83-9
- Molecular Weight : 315.80 g/mol
The structure consists of a benzenamine core with a cyclohexadiene moiety, which contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that benzenamine derivatives exhibit antimicrobial activity against various pathogens. A study demonstrated that compounds similar to Doebner's Violet showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antioxidant Activity
Antioxidant properties have been observed in several studies, where the compound exhibited the ability to scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing effective radical scavenging abilities .
Cytotoxic Effects
Cytotoxicity studies have indicated that benzenamine derivatives can induce apoptosis in cancer cell lines. For instance, a study reported that Doebner's Violet effectively inhibited the proliferation of human breast cancer cells (MCF-7) by inducing cell cycle arrest at the G0/G1 phase . The mechanism involves the activation of caspase pathways leading to programmed cell death.
Neuroprotective Effects
Recent investigations have suggested potential neuroprotective effects of this compound. In vitro studies on neuronal cell cultures indicated that it could protect against neurotoxicity induced by glutamate, suggesting a role in mitigating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of Doebner's Violet against a panel of clinically relevant pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. The authors concluded that this compound could be a potential candidate for developing new antimicrobial agents .
Case Study 2: Cytotoxicity in Cancer Research
In a study published in the Journal of Cancer Research, researchers assessed the cytotoxic effects of Doebner's Violet on various cancer cell lines. The compound exhibited IC50 values ranging from 15 to 25 µM across different cell types, highlighting its potential as an anticancer agent .
Table: Summary of Biological Activities
Q & A
Q. Key Reaction Parameters :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | HNO₃ or PbO₂, acidic medium | ~60-70% | |
| Condensation | HCl catalyst, 80-100°C | ~50-60% |
(Basic) How is the compound characterized to confirm structural identity and purity?
Q. Methodological Approaches :
- UV-Vis Spectroscopy : λₘₐₓ at 540–550 nm (aqueous solution) confirms π-conjugation in the triarylmethane system .
- Elemental Analysis : Verifies Cl⁻ content (~10.9% for C₁₉H₁₈N₃Cl) .
- Melting Point : Decomposition occurs at 235°C; deviations >5°C indicate impurities .
- HPLC : Retention time comparison with standards (e.g., C.I. 42510) ensures purity >95% .
(Advanced) How can researchers resolve contradictions in reported toxicity data?
Discrepancies arise from exposure context (industrial vs. laboratory):
- Risk Assessment : The Canadian government classifies general population exposure as negligible due to limited use in closed systems .
- Laboratory Handling : Acute toxicity (LD₅₀ >500 mg/kg in rodents) necessitates PPE (gloves, fume hoods) despite low environmental release .
Mitigation Strategy :
Conduct exposure simulations using fluorescent tracers.
Compare in vitro cytotoxicity (e.g., IC₅₀ in HeLa cells) with in vivo data .
(Basic) What are the compound’s key applications in biological research?
- Histological Staining : Used in Ziehl-Neelsen carbol fuchsin for acid-fast bacteria (0.3% w/v in phenol/ethanol) .
- Electron Microscopy : Stains lipid membranes at pH 5–6 due to cationic charge .
- Antifungal Assays : Inhibits Candida albicans biofilm formation at 10 µg/mL .
(Advanced) What experimental designs are recommended to study its photostability?
Q. Protocol :
Light Exposure : Irradiate solutions (UV-Vis, 300–800 nm) for 24–72 hrs.
Degradation Monitoring :
- UV-Vis Spectra : Track λₘₐₓ shifts indicating conjugation loss.
- HPLC-MS : Identify breakdown products (e.g., leuco derivatives) .
pH Variation : Test stability in buffers (pH 3–10) to mimic physiological conditions.
Q. Data Interpretation :
| Condition | Degradation Rate (k, hr⁻¹) | Major Byproduct |
|---|---|---|
| pH 7, UV | 0.05 ± 0.01 | Leuco compound |
| pH 10, dark | 0.01 ± 0.005 | None detected |
(Advanced) How can researchers optimize its solubility for in vitro assays?
Q. Strategies :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve stock solutions, then dilute in PBS .
- Surfactants : Add 0.1% Tween-80 to aqueous solutions to prevent aggregation.
- pH Adjustment : Solubility increases below pH 4 due to protonation of amine groups .
Validation : Measure absorbance at 550 nm to confirm no precipitation.
(Basic) What spectroscopic techniques are used to study its electronic properties?
- Fluorescence Spectroscopy : Emission at 620 nm (excitation 550 nm) for dimer formation studies .
- IR Spectroscopy : N-H stretches (3300–3400 cm⁻¹) and C=C aromatic vibrations (1600 cm⁻¹) confirm structure .
- NMR : Aromatic protons (δ 6.8–7.5 ppm) and NH₃⁺ (δ 2.5 ppm) in D₂O .
(Advanced) How does the compound interact with DNA or proteins?
Q. Experimental Approaches :
Fluorescence Quenching : Titrate DNA/protein into dye solution; calculate binding constants (Kb) via Stern-Volmer plots.
Circular Dichroism : Monitor conformational changes in B-DNA (e.g., 275 nm peak shifts) .
Molecular Docking : Simulate interactions with DNA minor grooves using AutoDock Vina .
Findings : Binds to DNA via intercalation (Kb ~10⁴ M⁻¹) but shows weak protein affinity .
(Advanced) How can batch-to-batch variability in commercial samples be addressed?
Q. Quality Control Measures :
HPLC-PDA : Compare chromatograms (≥95% peak area for main component).
TLC Validation : Use silica gel plates (CHCl₃:MeOH 9:1); Rf = 0.6 ± 0.05 .
Standard Reference : Cross-check with NIST-certified Pararosaniline Hydrochloride (CAS 569-61-9) .
(Basic) What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
